molecular formula C19H18ClNO5S B2403236 1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797280-85-3

1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No. B2403236
CAS RN: 1797280-85-3
M. Wt: 407.87
InChI Key: RACAQFIZBRLEGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a useful research compound. Its molecular formula is C19H18ClNO5S and its molecular weight is 407.87. The purity is usually 95%.
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Scientific Research Applications

Sigma Ligand Affinity and Selectivity

1'-((3-chloro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one, and its related compounds, have been studied for their affinity and selectivity towards sigma ligands. Research indicates that the structural features of these compounds, especially the N-substituent, significantly influence their affinity and selectivity for sigma 1 and sigma 2 binding sites. Compounds with medium-sized N-substituents have been found to exhibit potent but unselective affinity, while modifications that increase the chain length and lipophilicity of the N-substituent enhance the selectivity for sigma 2 binding sites over sigma 1. Further, substitutions in the benzene ring of the spiro ring system primarily affect affinity for sigma 1 binding sites, with certain substitutions leading to high affinity for sigma 2 sites and very low affinity for sigma 1 sites (Moltzen, Perregaard, & Meier, 1995).

CNS Depressant Activity

Spiro compounds derived from isobenzofuran have been synthesized and evaluated for their potential as central nervous system (CNS) depressants. Studies have found that some of these compounds exhibit significant potency in oral administration compared to chlorpromazine in certain rat models. One such compound demonstrated comparable potency to haloperidol, a known antipsychotic, in inhibiting monkey avoidance, suggesting its potential as a neuroleptic due to its distinct dopamine-receptor blocking effects (Allen et al., 1978).

Diuretic and Antihypertensive Properties

The diuretic and antihypertensive properties of spiro compounds, particularly those with a sulfur attached to the nitrogen in the piperidine ring, have been reported. Specific benzenesulfenamide derivatives have shown marked diuretic and antihypertensive activity in rat models, highlighting their species-specific effectiveness in these therapeutic areas (Klioze & Novick, 1978).

Crystal Structure Analysis

Crystal structure analysis of related spiro compounds has provided insights into their conformation and molecular interactions. For instance, the study of 3′-(4-methoxyphenyl)-2-phenyl-4′-(4-ethoxyphenyl)-1,2-dihydro-4H,4′H-spiro[isoquinoline-3,5′-isoxazol]-4-one revealed that the piperidine ring adopts a half-chair conformation, and the molecules are linked by various intermolecular interactions, contributing to the stability of their supramolecular structure (Akkurt et al., 2010).

Mechanism of Action

Mode of Action

Generally, sulfonyl compounds can inhibit or activate their target proteins, leading to a cascade of biochemical reactions .

Biochemical Pathways

Sulfonyl compounds can be involved in a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not provided in the search results. These properties are crucial for understanding the bioavailability of the compound. They can be determined through pharmacokinetic studies .

Result of Action

These effects would depend on the compound’s targets and mode of action .

Action Environment

Factors such as temperature, pH, and the presence of other molecules can affect the action of a compound .

properties

IUPAC Name

1'-(3-chloro-4-methoxyphenyl)sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO5S/c1-25-17-8-7-13(11-16(17)20)27(23,24)21-10-4-9-19(12-21)15-6-3-2-5-14(15)18(22)26-19/h2-3,5-8,11H,4,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACAQFIZBRLEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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